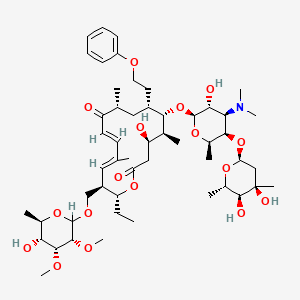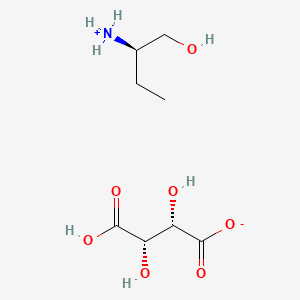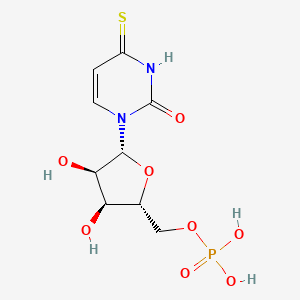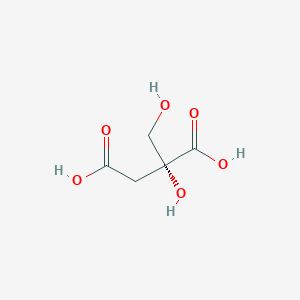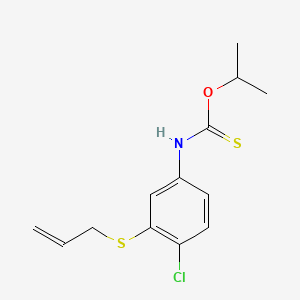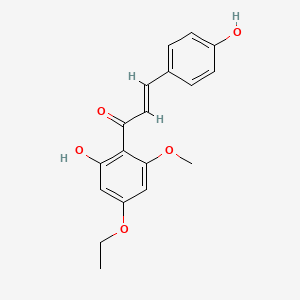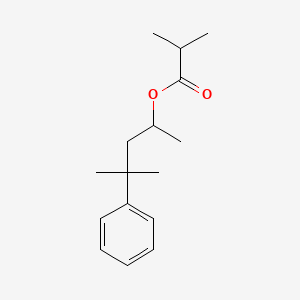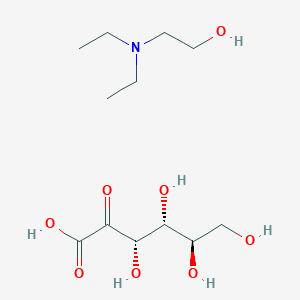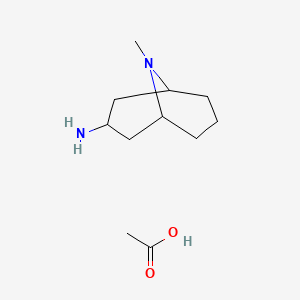
Unii-bzg1B5LA46
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 9-azabicyclo(3.3.1)nonan-3-amine, 9-methyl-, (3-endo)-, acetate typically involves the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of specific catalysts and solvents to facilitate the cyclization process. Detailed synthetic routes and reaction conditions are typically documented in specialized chemical literature and patents.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industrial standards.
Análisis De Reacciones Químicas
Types of Reactions
The compound 9-azabicyclo(3.3.1)nonan-3-amine, 9-methyl-, (3-endo)-, acetate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions where specific atoms or groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are optimized based on the desired reaction and product.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions may result in the formation of new compounds with different functional groups.
Aplicaciones Científicas De Investigación
The compound 9-azabicyclo(3.3.1)nonan-3-amine, 9-methyl-, (3-endo)-, acetate has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biological molecules.
Medicine: Research is conducted to explore its potential therapeutic applications and effects on biological systems.
Industry: The compound is used in the development of new materials and chemical products.
Mecanismo De Acción
The mechanism of action of 9-azabicyclo(331)nonan-3-amine, 9-methyl-, (3-endo)-, acetate involves its interaction with specific molecular targets and pathways The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to 9-azabicyclo(3.3.1)nonan-3-amine, 9-methyl-, (3-endo)-, acetate include other bicyclic amine derivatives and related structures. Some examples are:
- 9-azabicyclo(3.3.1)nonane derivatives
- 9-methyl-9-azabicyclo(3.3.1)nonane
Uniqueness
The uniqueness of 9-azabicyclo(331)nonan-3-amine, 9-methyl-, (3-endo)-, acetate lies in its specific structural features and chemical properties, which differentiate it from other similar compounds
Propiedades
Número CAS |
1174751-61-1 |
|---|---|
Fórmula molecular |
C11H22N2O2 |
Peso molecular |
214.30 g/mol |
Nombre IUPAC |
acetic acid;9-methyl-9-azabicyclo[3.3.1]nonan-3-amine |
InChI |
InChI=1S/C9H18N2.C2H4O2/c1-11-8-3-2-4-9(11)6-7(10)5-8;1-2(3)4/h7-9H,2-6,10H2,1H3;1H3,(H,3,4) |
Clave InChI |
HYQYXDHNQSCRHN-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)O.CN1C2CCCC1CC(C2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


